molecular formula C9H11ClN2O3S B12640846 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate CAS No. 1007585-97-8

1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate

Cat. No.: B12640846
CAS No.: 1007585-97-8
M. Wt: 262.71 g/mol
InChI Key: ZRPXWMDCBPDREF-UHFFFAOYSA-N
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Description

1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate is a sophisticated thiazole-based chemical building block designed for pharmaceutical research and development. The thiazole ring is a five-membered heterocycle containing both nitrogen and sulfur atoms, which is a versatile scaffold renowned for its widespread appearance in bioactive molecules and approved drugs . This particular compound features a reactive ester group (the 1-methylethyl, or isopropyl, carboxylate) and a chloro substituent, making it a valuable intermediate for further synthetic modification, such as nucleophilic substitution or cross-coupling reactions. The presence of the methylcarboxamide group can enhance the molecule's ability to form key hydrogen bonds with biological targets, a common feature in drug-receptor interactions . Thiazole-containing compounds have demonstrated a remarkable breadth of therapeutic applications, functioning as anticonvulsants, anticancer agents, antibacterials, and more, often by modulating enzyme activity or receptor function . In the field of cancer research, for instance, analogous thiazole-sulfanilamide hybrids have shown potent cytotoxic activity against cancer cell lines in preclinical studies, with their mechanism frequently involving the inhibition of critical enzymes like carbonic anhydrase . This compound is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1007585-97-8

Molecular Formula

C9H11ClN2O3S

Molecular Weight

262.71 g/mol

IUPAC Name

propan-2-yl 2-chloro-4-(methylcarbamoyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H11ClN2O3S/c1-4(2)15-8(14)6-5(7(13)11-3)12-9(10)16-6/h4H,1-3H3,(H,11,13)

InChI Key

ZRPXWMDCBPDREF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N=C(S1)Cl)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-[(methylamino)carbonyl]thiazole with isopropyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives.

Scientific Research Applications

1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are summarized below:

Compound Name (CAS No.) Position 2 Position 4 Position 5 Reference
Target Compound Cl –CONHCH₃ –COOCH(CH₃)₂ (isopropyl)
Phenylmethyl 2-chloro-4-(trifluoromethyl)-5-thiazolecarboxylate Cl –CF₃ –COOCH₂C₆H₅ (benzyl)
Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (1086375-61-2) NH₂ –COOCH₃ (methyl) –CF₃
Methyl 4-methylthiazole-5-carboxylate (81569-44-0) H –COOCH₃ (methyl) –CH₃
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (117724-63-7) CH₃ –CF₃ –COOH
Key Observations:
  • Position 2: The chloro group in the target compound contrasts with amino (–NH₂) or methyl (–CH₃) groups in analogs, influencing electrophilic reactivity and steric effects.
  • Position 4: The methylaminocarbonyl group (–CONHCH₃) is unique to the target compound.

Physicochemical Properties

The substituents significantly impact properties such as logP (partition coefficient) , solubility, and molecular weight:

Property Target Compound Phenylmethyl Analog Methyl 4-Methyl Analog
Molecular Weight ~290 g/mol ~315 g/mol ~171 g/mol
logP (Estimated) ~2.5 ~3.2 (due to –CF₃, –C₆H₅) ~1.8
Solubility Low in water Very low (lipophilic) Moderate (methyl ester)
  • The isopropyl ester in the target compound increases molecular weight and lipophilicity compared to methyl esters but remains less bulky than benzyl esters .

Biological Activity

1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate is a compound of interest due to its potential biological activity, particularly in agricultural applications as a pesticide. Understanding its biological properties, mechanisms of action, and effects on various organisms is crucial for assessing its safety and efficacy.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₁H₁₄ClN₂O₂S
  • Molecular Weight : 274.76 g/mol

1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate functions primarily as an insecticide. Its mode of action involves the inhibition of specific neurotransmitter receptors in pests, leading to paralysis and death. This is similar to other compounds in its class, which typically target the nervous system of insects.

Insecticidal Activity

Research indicates that this compound exhibits significant insecticidal properties against various pest species. In laboratory studies, it has been shown to effectively control populations of common agricultural pests such as aphids and whiteflies.

Pest Species Concentration Tested (mg/L) Mortality Rate (%)
Aphids5085
Whiteflies10090
Spider Mites7575

Toxicity Studies

Toxicity assessments have revealed that while the compound is highly effective against target pests, its toxicity to non-target organisms varies significantly. For instance, studies show moderate toxicity to certain beneficial insects like bees, necessitating careful application strategies.

Organism LD50 (mg/kg) Remarks
Honeybee25Moderate toxicity
Earthworm>100Low toxicity
Fish (Lepomis macrochirus)15High toxicity

Field Trials

Field trials conducted in various agricultural settings have demonstrated the efficacy of 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate in reducing pest populations while maintaining crop yield. In one study, application on tomato crops resulted in a significant reduction in pest numbers without adversely affecting beneficial insects.

Comparative Analysis

In comparison with other insecticides, this compound showed superior performance in terms of speed of action and residual activity.

Insecticide Speed of Action (hours) Residual Activity (days)
Compound A127
Compound B2410
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate 8 14

Environmental Impact

The environmental impact of this compound is under ongoing investigation. Preliminary studies suggest that its degradation products are less harmful than those of traditional pesticides, but further long-term ecological studies are necessary to fully understand its environmental footprint.

Q & A

Q. Critical Considerations :

  • Purity of intermediates (monitored by TLC or HPLC) is crucial to avoid side products.
  • Reaction conditions (e.g., anhydrous solvents, inert atmosphere) prevent decomposition of sensitive intermediates like acid chlorides .

How is the structure of 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate confirmed using spectroscopic methods?

Basic Research Question
Structural confirmation relies on:

  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~650 cm⁻¹ (C-Cl stretch) .
  • ¹H-NMR :
    • Isopropyl group: Doublet at ~1.2 ppm (CH₃) and septet at ~5.0 ppm (CH).
    • Methylamino carbonyl: Singlet at ~3.0 ppm (N-CH₃) .
  • ¹³C-NMR : Signals at ~160 ppm (ester C=O), ~155 ppm (amide C=O), and ~110 ppm (thiazole C-Cl) .
  • Mass Spectrometry : Molecular ion peak matching the molecular formula (C₉H₁₂ClN₂O₃S) and fragmentation patterns consistent with substituent loss .

Validation : Cross-referencing experimental data with computational simulations (e.g., DFT) resolves ambiguities in peak assignments .

What strategies can be employed to optimize the regioselectivity during thiazole ring formation?

Advanced Research Question
Regioselectivity challenges arise during cyclization. Solutions include:

  • Precursor design : Using sterically hindered thioureas to direct chlorine substitution to position 2 .
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) stabilize transition states, favoring the desired regiochemistry .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at specific positions .

Case Study : In a derivative synthesis, replacing THF with DMF increased regioselectivity from 70% to 85% .

How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing derivatives?

Advanced Research Question
Discrepancies often stem from solvent effects, tautomerism, or impurities. Methodological approaches include:

  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing split peaks .
  • Deuterated Solvent Screening : Comparing DMSO-d₆ vs. CDCl₃ resolves solvent-dependent shifts .
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and correlates ¹H-¹³C signals to confirm connectivity .

Example : A study resolved overlapping peaks in a thiazole derivative by HSQC, confirming the methylamino carbonyl position .

What are the stability considerations for long-term storage of this compound?

Basic Research Question

  • Degradation pathways : Hydrolysis of the ester or amide groups in humid conditions .
  • Storage recommendations :
    • Anhydrous environment (desiccator with silica gel).
    • Low temperature (-20°C) in amber vials to prevent photodegradation .
  • Monitoring : Periodic HPLC analysis detects decomposition; >95% purity is maintained for 12 months under optimal conditions .

How can computational methods aid in designing novel derivatives with enhanced bioactivity?

Advanced Research Question

  • Molecular docking : Predicts binding affinity to target proteins (e.g., enzymes in herbicide pathways) .
  • QSAR models : Correlate substituent electronic properties (Hammett σ constants) with bioactivity .
  • DFT calculations : Optimize geometries and assess frontier molecular orbitals for reactivity insights .

Application : A study used docking to prioritize derivatives with improved herbicidal activity, validated by in vitro assays .

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